7,7-Difluoro-1,4-dioxaspiro[4.4]nonane
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Overview
Description
7,7-Difluoro-1,4-dioxaspiro[4.4]nonane is a saturated cyclic compound characterized by its unique structure, which includes two oxygen atoms and two fluorine atoms. This compound has the molecular formula C7H10F2O2 and a molar mass of 164.15 g/mol . It is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 7,7-Difluoro-1,4-dioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the use of fluorinated reagents and cyclic ethers. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
7,7-Difluoro-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Difluoro-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound play a crucial role in its reactivity and interactions. The compound can form stable complexes with various molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
7,7-Difluoro-1,4-dioxaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.4]nonane: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1,6-Dioxaspiro[4.4]nonane: Another similar compound with a different ring structure, leading to variations in its chemical behavior and applications.
The uniqueness of 7,7-Difluoro-1,4-dioxaspiro[4
Properties
IUPAC Name |
8,8-difluoro-1,4-dioxaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)1-2-7(5-6)10-3-4-11-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLNXFWUBXCWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC12OCCO2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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